molecular formula C12H15BrN2OS B14802135 2-bromo-N-(diethylcarbamothioyl)benzamide

2-bromo-N-(diethylcarbamothioyl)benzamide

Cat. No.: B14802135
M. Wt: 315.23 g/mol
InChI Key: REHRQCKGDOSRMQ-UHFFFAOYSA-N
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Description

2-bromo-N-(diethylcarbamothioyl)benzamide is an organic compound with the molecular formula C12H15BrN2OS. It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the second position and a diethylcarbamothioyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(diethylcarbamothioyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with diethylthiocarbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(diethylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied

Major Products Formed

Scientific Research Applications

2-bromo-N-(diethylcarbamothioyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(diethylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N,N-diethylbenzamide: Similar in structure but lacks the thiocarbamoyl group.

    2-bromobenzamide: Lacks the diethylcarbamothioyl group.

    N-(diethylcarbamothioyl)benzamide: Lacks the bromine atom.

Uniqueness

2-bromo-N-(diethylcarbamothioyl)benzamide is unique due to the presence of both the bromine atom and the diethylcarbamothioyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15BrN2OS

Molecular Weight

315.23 g/mol

IUPAC Name

2-bromo-N-(diethylcarbamothioyl)benzamide

InChI

InChI=1S/C12H15BrN2OS/c1-3-15(4-2)12(17)14-11(16)9-7-5-6-8-10(9)13/h5-8H,3-4H2,1-2H3,(H,14,16,17)

InChI Key

REHRQCKGDOSRMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)NC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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